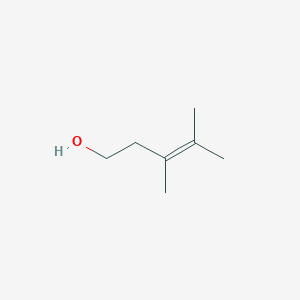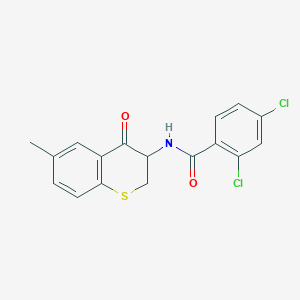![molecular formula C14H15F3O2 B2862805 2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid CAS No. 2251054-32-5](/img/structure/B2862805.png)
2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid is a chemical compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound contains a cyclohexyl ring substituted with fluorine atoms, which imparts distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a cyclohexyl derivative, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for large-scale applications.
化学反应分析
Types of Reactions
2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
作用机制
The mechanism by which 2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, allowing it to modulate specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4,4’-Difluoro chalcone: Shares a key structural feature with the presence of two fluorine atoms attached to a central carbon.
2,2-Difluoro-2-(4-fluorophenyl)acetic acid: Another fluorinated compound with similar reactivity and applications.
Uniqueness
2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid stands out due to its specific substitution pattern on the cyclohexyl ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high selectivity and stability.
属性
IUPAC Name |
2-[4,4-difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c15-11-3-1-2-10(8-11)13(9-12(18)19)4-6-14(16,17)7-5-13/h1-3,8H,4-7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMTUMJZXJDSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC(=O)O)C2=CC(=CC=C2)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2862724.png)

![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2862731.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2862734.png)
![4-methoxy-2-{2-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B2862735.png)
![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2862736.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2862737.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2862738.png)
![Ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate](/img/structure/B2862739.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2862742.png)
![ethyl 6-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862745.png)
